molecular formula C14H22N2O B14146157 Octanoic acid, 2-phenylhydrazide CAS No. 4076-76-0

Octanoic acid, 2-phenylhydrazide

Cat. No.: B14146157
CAS No.: 4076-76-0
M. Wt: 234.34 g/mol
InChI Key: GBWNQLDDRUYFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octanoic acid, 2-phenylhydrazide is an organic compound with the molecular formula C14H22N2O. It is a derivative of octanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-phenylhydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, 2-phenylhydrazide typically involves the reaction of octanoic acid with phenylhydrazine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydrazide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or ethanol for several hours .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Octanoic acid, 2-phenylhydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted hydrazides .

Scientific Research Applications

Octanoic acid, 2-phenylhydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of octanoic acid, 2-phenylhydrazide involves its interaction with specific molecular targets. The hydrazide group can form stable complexes with metal ions or enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways in microorganisms, leading to their inhibition or death. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interfere with enzyme function is a key aspect of its mechanism .

Comparison with Similar Compounds

Uniqueness: Octanoic acid, 2-phenylhydrazide is unique due to the combination of the octanoic acid chain and the phenylhydrazide group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the individual components. The presence of the hydrazide group allows for specific interactions with enzymes and metal ions, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

4076-76-0

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N'-phenyloctanehydrazide

InChI

InChI=1S/C14H22N2O/c1-2-3-4-5-9-12-14(17)16-15-13-10-7-6-8-11-13/h6-8,10-11,15H,2-5,9,12H2,1H3,(H,16,17)

InChI Key

GBWNQLDDRUYFOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NNC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.